2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutyl)acetamide
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Overview
Description
2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutyl)acetamide is a synthetic compound that belongs to the indole family. Indoles are heterocyclic compounds with a benzopyrrole structure, which is significant in various biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutyl)acetamide typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as ferric chloride hexahydrate and solvents like dimethylformamide (DMF) under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutyl)acetamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-substituted indole derivatives.
Scientific Research Applications
2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various enzymes and receptors.
Medicine: Potential therapeutic agent for antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutyl)acetamide involves its interaction with specific molecular targets. It binds to enzymes and receptors through hydrogen bonds and pi-stacked interactions, affecting their activity. For instance, it has shown binding affinity to human lanosterol 14α-demethylase, an enzyme involved in sterol biosynthesis . This interaction can inhibit the enzyme’s function, leading to potential antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-indol-3-yl)-3-(3H-indol-3-ylidene)propan-2-one
- 1-(1H-indol-3-ylcarbonyl)-N-(4-methoxybenzyl)formamide
- 1-(1H-indol-4-yloxy)-3-((2-(2-methoxyphenoxy)ethyl)amino)propan-2-ol
Uniqueness
2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutyl)acetamide stands out due to its specific structural features, such as the presence of the ethyl group at the 7-position of the indole ring and the phenylbutyl group attached to the acetamide moiety. These structural elements contribute to its unique binding properties and biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C22H24N2O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-(4-phenylbutyl)acetamide |
InChI |
InChI=1S/C22H24N2O2/c1-2-17-12-8-13-18-19(15-24-20(17)18)21(25)22(26)23-14-7-6-11-16-9-4-3-5-10-16/h3-5,8-10,12-13,15,24H,2,6-7,11,14H2,1H3,(H,23,26) |
InChI Key |
YCZPEVOIMCOKBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)NCCCCC3=CC=CC=C3 |
Origin of Product |
United States |
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